An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate (CAS: 29682-15-3)
An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate (CAS: 29682-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromopyridine-2-carboxylate is a pivotal heterocyclic building block in organic synthesis, particularly valued for its role as a key intermediate in the preparation of active pharmaceutical ingredients (APIs). Its pyridine (B92270) core, substituted with both a bromine atom and a methyl ester group, offers versatile reactivity for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications in drug discovery, with a focus on its role in the synthesis of kinase inhibitors.
Physicochemical and Spectroscopic Data
The fundamental properties of Methyl 5-bromopyridine-2-carboxylate are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.
Physicochemical Properties
A compilation of the key physicochemical data for Methyl 5-bromopyridine-2-carboxylate is presented in Table 1. This data is crucial for its application in various solvent systems and for predicting its behavior in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 29682-15-3 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White to pale cream or pale yellow solid | |
| Melting Point | 101-104 °C | |
| Boiling Point | 290.9 ± 20.0 °C (Predicted) | |
| Solubility | 0.237 mg/mL in water | |
| logP (Calculated) | 1.8 | |
| pKa | Data not readily available |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Methyl 5-bromopyridine-2-carboxylate. The characteristic spectral data are provided below.
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.86 | d, J=1.9 Hz | 1H | H-6 (Pyridine) |
| 8.28 | dd, J=8.4, 2.4 Hz | 1H | H-4 (Pyridine) |
| 8.00 | d, J=8.4 Hz | 1H | H-3 (Pyridine) |
| 3.89 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C Nuclear Magnetic Resonance (NMR)
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Ester) |
| ~150 | C-6 (Pyridine) |
| ~148 | C-2 (Pyridine) |
| ~141 | C-4 (Pyridine) |
| ~128 | C-3 (Pyridine) |
| ~121 | C-5 (Pyridine) |
| ~53 | -OCH₃ |
Note: Exact experimental values for ¹³C NMR were not directly available in the searched literature. The provided values are approximate shifts based on typical ranges for similar structures. For precise data, refer to the cited literature.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.
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Molecular Ion (M⁺): m/z ≈ 215 and 217 (due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
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Key Fragmentation Pathways: A proposed fragmentation workflow is depicted in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway for Methyl 5-bromopyridine-2-carboxylate.
Synthesis and Experimental Protocols
The most common and practical synthesis of Methyl 5-bromopyridine-2-carboxylate involves the esterification of 5-bromopyridine-2-carboxylic acid.
Synthetic Scheme
Caption: Synthesis of Methyl 5-bromopyridine-2-carboxylate via esterification.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the esterification of carboxylic acids.
Materials:
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5-Bromopyridine-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous methanol (MeOH)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
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To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol, cooled to 0 °C, add thionyl chloride (10.0 eq.) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and then heat at 50 °C for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.
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Carefully quench the residue with a saturated sodium bicarbonate solution.
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Collect the resulting white solid by filtration.
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Wash the solid with water and dry under vacuum to afford Methyl 5-bromopyridine-2-carboxylate.
Applications in Drug Discovery and Development
Methyl 5-bromopyridine-2-carboxylate is a crucial intermediate in the synthesis of several targeted cancer therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. Its utility stems from the ability to undergo nucleophilic aromatic substitution at the 5-position, displacing the bromine atom, and subsequent modification of the ester group.
Role in the Synthesis of Sorafenib and Regorafenib
In the synthesis of these pharmaceuticals, Methyl 5-bromopyridine-2-carboxylate is typically reacted with 4-aminophenol (B1666318) (for Sorafenib) or 4-amino-3-fluorophenol (B140874) (for Regorafenib) in a nucleophilic aromatic substitution reaction to form a diaryl ether linkage. This is a critical step in assembling the core structure of these drugs.
Caption: Key synthetic step in the preparation of Sorafenib and Regorafenib intermediates.
This intermediate, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, then undergoes further reactions to yield the final drug molecules.[3][4][5]
Safety and Handling
Methyl 5-bromopyridine-2-carboxylate is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
GHS Hazard Classification:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
Methyl 5-bromopyridine-2-carboxylate is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it an essential component in the multi-step synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.
References
- 1. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]



